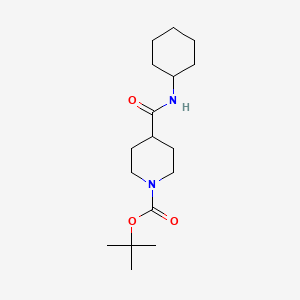

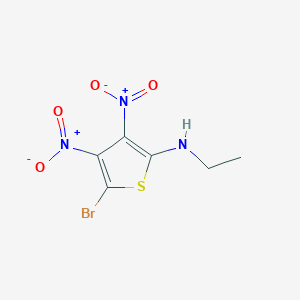

![molecular formula C22H26N4O2S B2885518 2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide CAS No. 422532-78-3](/img/structure/B2885518.png)

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazoline core is a bicyclic structure with two nitrogen atoms . The other functional groups are attached to this core at specific positions.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could participate in condensation and substitution reactions . The quinazoline core could also undergo various reactions depending on the conditions .Applications De Recherche Scientifique

Anticancer Activity

Quinazoline derivatives, including the compound , have been found to exhibit significant anticancer activity . They interfere with the signaling pathways of cancer cells, inhibiting their growth and proliferation.

Anti-Inflammatory Activity

Quinazoline derivatives have been reported to show anti-inflammatory activity . They can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.

Antibacterial Activity

Quinazoline derivatives have been found to exhibit antibacterial activity . They can inhibit the growth of various strains of bacteria, making them potential candidates for the development of new antibiotics.

Antioxidant Activity

Quinazoline derivatives have been reported to show antioxidant activity . They can neutralize harmful free radicals in the body, thereby protecting cells from oxidative damage.

Antifungal Activity

Quinazoline derivatives have been found to exhibit antifungal activity . They can inhibit the growth of various strains of fungi, making them potential candidates for the development of new antifungal drugs.

Antiviral Activity

Quinazoline derivatives have been reported to show antiviral activity . They can inhibit the replication of various viruses, making them potential candidates for the development of new antiviral drugs.

Antidiabetic Activity

Quinazoline derivatives have been found to exhibit antidiabetic activity . They can regulate blood glucose levels, making them potential candidates for the treatment of diabetes.

Anti-Parkinsonism Activity

Quinazoline derivatives have been reported to show anti-Parkinsonism activity . They can alleviate the symptoms of Parkinson’s disease, making them potential candidates for the treatment of this condition.

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. Quinazoline derivatives have been studied for their potential biological activities, including antitumor, antiviral, and antibacterial effects . The specific mechanism of action would depend on the target of the compound and how it interacts with that target .

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O2S/c1-3-5-14-23-21-18-8-6-7-9-19(18)25-22(26-21)29-15-20(27)24-16-10-12-17(13-11-16)28-4-2/h6-13H,3-5,14-15H2,1-2H3,(H,24,27)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERKXVYBMXXJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=C(C=C3)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2885437.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2885441.png)

![N-(2-chlorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2885447.png)

![N-(2,4-dimethylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2885448.png)

![(2E)-1-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]prop-2-en-1-one](/img/structure/B2885450.png)

![1,3-dimethyl-4-[(4-methylphenyl)amino]-N-propyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2885452.png)

![N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2885456.png)

![1-(7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2885457.png)

![Methyl 4-((2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2885458.png)